molecular formula C18H14N8O2 B14962315 9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B14962315
M. Wt: 374.4 g/mol
InChI Key: GIQIAQWYTKLGQJ-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyridine, triazole, and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of intermediate compounds, which are then cyclized to form the final product. Common reaction conditions include the use of solvents such as acetonitrile and catalysts like ammonium molybdate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antitumor activity may be related to its ability to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds that contain pyridine, triazole, or pyrimidine rings. Examples include:

What sets 9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one apart is its unique combination of these rings, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14N8O2

Molecular Weight

374.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-5-methyl-11-(1,2,4-triazol-4-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C18H14N8O2/c1-11-21-18-22-14-7-8-25(24-9-19-20-10-24)17(27)15(14)16(26(18)23-11)12-3-5-13(28-2)6-4-12/h3-10H,1-2H3

InChI Key

GIQIAQWYTKLGQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)N4C=NN=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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